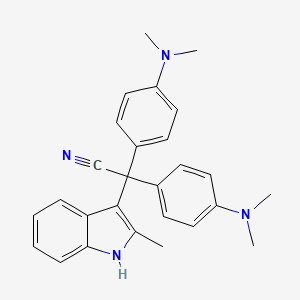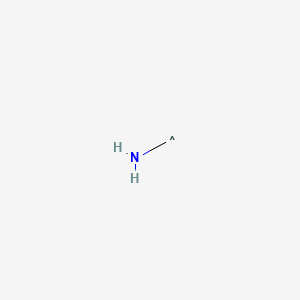
Inosinylyl-(3'->5')-inosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosinylyl-(3’->5’)-inosine is a dinucleotide composed of two inosine molecules linked by a phosphodiester bond between the 3’ and 5’ carbon atoms of the ribose sugars Inosine itself is a nucleoside that consists of hypoxanthine attached to a ribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of inosinylyl-(3’->5’)-inosine typically involves the chemical coupling of two inosine molecules. This can be achieved through phosphoramidite chemistry, which is commonly used for the synthesis of oligonucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and a protecting group strategy to ensure selective formation of the desired phosphodiester bond.
Industrial Production Methods: Industrial production of inosinylyl-(3’->5’)-inosine may involve large-scale chemical synthesis using automated synthesizers designed for oligonucleotide production. These synthesizers can efficiently couple nucleosides in a stepwise manner, allowing for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Inosinylyl-(3’->5’)-inosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as nucleases.
Oxidation and Reduction: The hypoxanthine moiety can participate in redox reactions, although these are less common.
Substitution: The ribose hydroxyl groups can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with nucleases at physiological pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents under controlled conditions.
Substitution: Often involves the use of protecting groups and selective deprotection steps.
Major Products:
Hydrolysis: Produces inosine monophosphate and free inosine.
Oxidation and Reduction: May yield modified hypoxanthine derivatives.
Substitution: Results in various inosine analogs with altered functional groups.
Applications De Recherche Scientifique
Inosinylyl-(3’->5’)-inosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.
Biology: Serves as a substrate for studying the activity of nucleases and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential role in antiviral therapies and as a component of synthetic RNA molecules for therapeutic applications.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of inosinylyl-(3’->5’)-inosine involves its interaction with enzymes that recognize and process nucleotides. It can act as a substrate for nucleases, which cleave the phosphodiester bond, releasing inosine monophosphate and free inosine. Additionally, its hypoxanthine moiety can participate in base-pairing interactions, influencing the structure and function of nucleic acids.
Comparaison Avec Des Composés Similaires
Inosinylyl-(3’->5’)-inosine can be compared with other dinucleotides such as:
Adenylyl-(3’->5’)-adenosine: Composed of two adenosine molecules linked by a phosphodiester bond.
Cytidylyl-(3’->5’)-cytidine: Composed of two cytidine molecules linked by a phosphodiester bond.
Uniqueness: Inosinylyl-(3’->5’)-inosine is unique due to the presence of hypoxanthine, which can engage in specific interactions not possible with other nucleobases. This makes it a valuable tool for studying nucleotide metabolism and enzyme specificity.
Propriétés
Numéro CAS |
32452-39-4 |
|---|---|
Formule moléculaire |
C20H23N8O12P |
Poids moléculaire |
598.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl [(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H23N8O12P/c29-1-7-14(13(32)20(38-7)28-6-26-10-16(28)22-4-24-18(10)34)40-41(35,36)37-2-8-11(30)12(31)19(39-8)27-5-25-9-15(27)21-3-23-17(9)33/h3-8,11-14,19-20,29-32H,1-2H2,(H,35,36)(H,21,23,33)(H,22,24,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
YMHBNJSSNDWETP-XPWFQUROSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)

